molecular formula C9H12N2O B8005953 N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine

N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine

Cat. No.: B8005953
M. Wt: 164.20 g/mol
InChI Key: URFUFUDHLXXVCB-UHFFFAOYSA-N
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Description

N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.

    Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine is unique due to the presence of the N-methyl group and the amine functionality at the 6th position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-10-7-2-3-9-8(6-7)11-4-5-12-9/h2-3,6,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFUFUDHLXXVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699478
Record name N-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625470-50-0
Record name N-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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